1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . It is also known as N-Methylisonipecotic acid hydrochloride . It is used as a reactant for the synthesis of various compounds, including antibiotic nitroxoline derivatives for cathepsin B inhibition, sphingosine-1-phosphate receptor agonists, RhoA inhibitors for cardiovascular disease therapy, and alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.73 . It is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Scientific Research Applications
Cancer Research
One study elaborates on the synthesis of compounds related to 1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride, indicating their potential use in treating cancer by inhibiting Aurora A kinase, a protein involved in cell division (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Agents
Research on pyridonecarboxylic acids, structurally related to 1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride, has demonstrated their effectiveness as antibacterial agents, contributing to the development of new antibiotics (Egawa et al., 1984).
Anticancer Agents
A study on the synthesis of potential anticancer agents includes compounds with structural similarities to 1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride, investigating their impact on cell proliferation and survival in cancer models (Temple et al., 1983).
Molecular Structure Analysis
The molecular structure and conformational analysis of compounds related to 1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride have been studied, providing insights into their behavior and stability in different environments (Ribet et al., 2005).
Crystal Structure Determination
Another study has characterized the crystal and molecular structure of 4-carboxypiperidinium chloride, a compound related to 1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride, enhancing our understanding of its crystalline form and interactions (Szafran et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-methylpyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-2-3-11(13-8-9)14-6-4-10(5-7-14)12(15)16;/h2-3,8,10H,4-7H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPKOBCHGFXBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCC(CC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride | |
CAS RN |
1209863-82-0 | |
Record name | 1-(5-methylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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